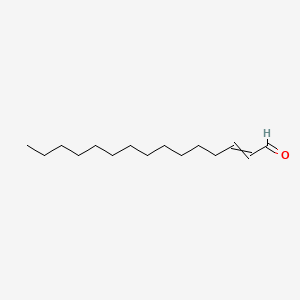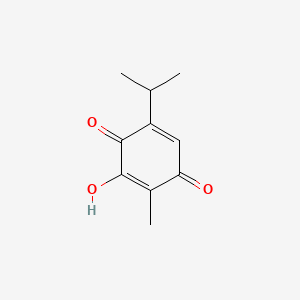
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is a chemical compound with a unique structure that includes a cyclohexadiene ring with hydroxy, methyl, and isopropyl substituents. This compound is part of the benzoquinone family, known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- typically involves the oxidation of corresponding phenolic precursors. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation, thereby modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical applications.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Exhibits unique reactivity due to the presence of chloro and hydroxy substituents.
2,5-Dihydroxy-1,4-benzoquinone: Known for its strong redox properties and applications in biological systems.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4586-58-7 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,12H,1-3H3 |
InChI-Schlüssel |
RRCURFSOOOAWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=CC1=O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



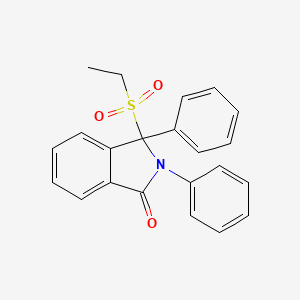
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
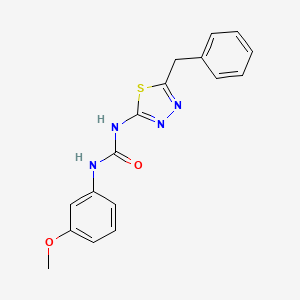

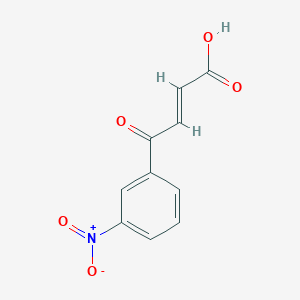

![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
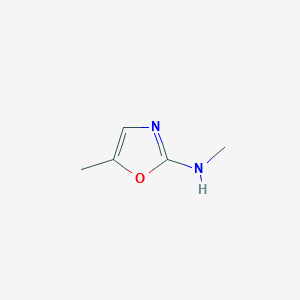
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
